(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL
CAS No.: 917379-11-4
Cat. No.: VC20815648
Molecular Formula: C17H19BrO3
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917379-11-4 |
---|---|
Molecular Formula | C17H19BrO3 |
Molecular Weight | 351.2 g/mol |
IUPAC Name | (2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol |
Standard InChI | InChI=1S/C17H19BrO3/c1-20-15-6-3-12(4-7-15)14(11-19)9-13-5-8-16(21-2)10-17(13)18/h3-8,10,14,19H,9,11H2,1-2H3/t14-/m1/s1 |
Standard InChI Key | KGLANTIQFPPNBN-CQSZACIVSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)CO |
SMILES | COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO |
Canonical SMILES | COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO |
Introduction
Chemical Properties and Structure
Basic Identification
(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol is an organic compound characterized by its specific stereochemistry and functional groups. The compound features two methoxy-substituted phenyl rings, a bromine atom at the ortho position of one ring, and a hydroxyl group as part of a propanol chain connecting the two aromatic rings . The compound is identified by the CAS Number 917379-11-4 and possesses the molecular formula C17H19BrO3 . The S-configuration at the chiral center is a critical aspect of this molecule's identity and biological relevance, distinguishing it from other potential stereoisomers .
Physical and Chemical Data
The comprehensive chemical data for (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol is presented in Table 1, providing essential information for researchers and pharmaceutical applications.
Table 1: Chemical and Physical Properties of (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol
Property | Value |
---|---|
IUPAC Name | (2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol |
CAS Number | 917379-11-4 |
Molecular Formula | C17H19BrO3 |
Molecular Weight | 351.24 g/mol |
Accurate Mass | 350.0518 |
Product Format | Neat |
Shipping Temperature | Room Temperature |
Country of Origin | Canada |
Synthesis and Production Methods
Production Considerations
The production of (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol is subject to several commercial and regulatory considerations. It is classified as a controlled product that may require specific documentation to meet relevant regulations . The compound is typically produced to order rather than maintained in standard inventory, suggesting specialized production methods and limited demand outside of specific research applications . These production characteristics indicate its specialized nature and potential value in pharmaceutical research and development pathways.
Applications in Pharmaceutical Research
Role in (S)-Equol Synthesis
The primary application of (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol documented in the available literature is as an intermediate in the synthesis of (S)-Equol (catalog number E593001) . This application is significant because (S)-Equol is an isoflavandiol estrogen that is metabolized from daidzein, a compound found in plants . The stereochemistry of the intermediate is crucial for maintaining the correct configuration in the final (S)-Equol product, which has distinct biological properties from its enantiomer.
Significance of (S)-Equol
(S)-Equol, for which our target compound serves as a synthetic intermediate, has gained attention in pharmaceutical research due to its biological activities. It is an isoflavandiol estrogen metabolized from plant-derived daidzein . Isoflavandiols like (S)-Equol demonstrate potential benefits in various health areas, including hormone-dependent conditions, cardiovascular health, and bone metabolism. The specific role of (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol in the synthetic pathway to (S)-Equol underscores its value in pharmaceutical development focused on these health domains.
Structural Relationships and Analogues
Related Compounds
Understanding the structural relationships between (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol and similar compounds provides insight into its chemical behavior and potential applications. A structurally related compound is 3-Amino-3-(2-bromo-4-methoxyphenyl)propan-1-ol (CAS: 1337499-66-7), which shares the 2-bromo-4-methoxyphenyl moiety but features an amino group instead of the second methoxyphenyl group . This compound has the molecular formula C10H14BrNO2 and a molecular weight of 260.13, differing significantly from our target compound . The structural similarities suggest potential parallels in synthetic pathways or chemical reactivities, although the biological activities likely differ substantially due to the presence of the amino group versus the methoxyphenyl substituent.
Significance of Stereochemistry
The S-configuration in (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol is crucial for its application as an intermediate in (S)-Equol synthesis. Stereochemistry often plays a determinative role in biological activity, with different enantiomers potentially exhibiting vastly different pharmacological profiles. The specific stereocenters in this molecule must be maintained throughout synthetic processes to ensure the desired biological activity in the final product. This stereochemical precision highlights the sophisticated nature of modern pharmaceutical synthesis and the importance of stereoselective synthetic methodologies in drug development.
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